molecular formula C14H19N5O2S B6804200 N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide

N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide

Cat. No.: B6804200
M. Wt: 321.40 g/mol
InChI Key: KUFZNXBUJQNDOQ-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridazine ring, an imidazo[1,2-a]pyridine ring, and a sulfonamide group, making it a unique and potentially bioactive molecule.

Properties

IUPAC Name

N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-7-8-13(17-16-10)18(3)22(20,21)14-9-19-11(2)5-4-6-12(19)15-14/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZNXBUJQNDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)S(=O)(=O)N(C)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the imidazo[1,2-a]pyridine ring: This step often involves the condensation of a pyridine derivative with an imidazole precursor.

    Introduction of the sulfonamide group: This can be done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit bioactivity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyridazine and imidazo[1,2-a]pyridine rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide
  • N,5-dimethyl-N-(pyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide

Uniqueness

N,5-dimethyl-N-(6-methylpyridazin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide is unique due to the specific substitution pattern on the pyridazine ring and the presence of both the imidazo[1,2-a]pyridine and sulfonamide groups. This combination of structural features may confer distinct biological activity and chemical reactivity compared to similar compounds.

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